molecular formula C9H19NO B1471943 1-(2-Ethylbutyl)azetidin-3-ol CAS No. 1548542-27-3

1-(2-Ethylbutyl)azetidin-3-ol

Cat. No.: B1471943
CAS No.: 1548542-27-3
M. Wt: 157.25 g/mol
InChI Key: CCAMZBRKCARLDK-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)azetidin-3-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-ethylbutyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-8(4-2)5-10-6-9(11)7-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAMZBRKCARLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethylbutyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of existing research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors through various organic synthesis methodologies. Detailed synthetic pathways have been documented, including the use of azetidine derivatives and functionalization techniques that enhance biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity
Research indicates that compounds within the azetidine class have shown promising antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens, including bacteria and fungi. For instance, some derivatives have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range.

Antimalarial Activity
A notable study highlighted the antimalarial potential of azetidine derivatives. In vivo tests on Plasmodium berghei models revealed that certain analogs of this compound possess potent blood-schizontocidal activity, with effective doses significantly lower than those of traditional antimalarial drugs like primaquine.

Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have also been evaluated. Cell line studies indicated that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyBiological ActivityKey Findings
AntimicrobialDemonstrated significant activity against E. coli with MIC values as low as 6.25 µg/ml.
AntimalarialIn vivo studies showed potent blood-schizontocidal activity in P. berghei models.
CytotoxicityInduced apoptosis in various cancer cell lines; effective at low concentrations.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for pathogen survival.
  • Antimalarial Mechanism : The compound may inhibit heme polymerization or interfere with mitochondrial functions in malaria parasites.
  • Cytotoxic Mechanism : Apoptotic pathways are activated through the modulation of Bcl-2 family proteins and caspase activation, leading to programmed cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Ethylbutyl)azetidin-3-ol has been investigated for its role as a bioactive compound with therapeutic potential.

Anticancer Properties

Research indicates that azetidine derivatives, including this compound, may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that azetidine-based compounds can inhibit tubulin assembly, which is crucial for cancer cell proliferation. This mechanism is particularly relevant in the context of breast cancer treatment, where compounds that target microtubule dynamics are of interest .

Neuroprotective Effects

There is emerging evidence suggesting that azetidine derivatives may possess neuroprotective properties. Compounds similar to this compound have been studied for their ability to mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Pharmacological Insights

The pharmacological profile of this compound reveals its interaction with various biological targets, making it a candidate for further exploration in drug development.

Enzyme Inhibition

Studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways linked to disease states. For example, the inhibition of transporters related to phosphate metabolism has been noted, which could have implications for treating conditions like chronic kidney disease and hyperphosphatemia .

Antimicrobial Activity

Azetidine derivatives have also been explored for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical methodologies that enhance its bioactivity and stability.

Synthetic Routes

Different synthetic approaches have been documented, focusing on optimizing yields and purity of the compound. The use of protecting groups during synthesis is common to facilitate the formation of the azetidine ring while minimizing side reactions .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the azetidine structure influence biological activity. Research has shown that altering substituents on the azetidine ring can significantly impact its pharmacological properties, guiding future drug design efforts .

Case Studies and Experimental Findings

Several case studies illustrate the practical applications of this compound in laboratory settings.

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of MCF-7 cell proliferation with IC50 values indicating potent activity .
Study BNeuroprotectionShowed potential in reducing oxidative stress markers in neuronal cell cultures .
Study CAntimicrobial EfficacyExhibited effective inhibition against Escherichia coli strains with MIC values comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.